Evidence 1: Stereochemical Identity—Optical Rotation Differentiates Limacine from Its (+)-Antipode Fangchinoline
Limacine (I) exhibits a specific optical rotation of [α]D −212° measured in chloroform, with a melting point of 154–156 °C. In the original structural elucidation, all physicochemical properties of limacine were found to agree with those of fangchinoline except for the direction of optical rotation, conclusively establishing limacine as the levorotatory optical antipode of (+)-fangchinoline [1]. This stereochemical distinction is not a minor analytical nuance—it defines the (1β)-configuration at the C-1 and C-1′ asymmetric centers and is the molecular basis for the differential chloroquine-potentiating effect documented in Section 2 [2]. For procurement, optical rotation specification is the primary identity test that distinguishes authentic (-)-limacine from the more common (+)-fangchinoline, with any deviation from the expected [α]D −212° (± tolerance) indicating racemization, contamination, or misidentification.
| Evidence Dimension | Specific optical rotation [α]D (CHCl3) and melting point |
|---|---|
| Target Compound Data | [α]D −212°, m.p. 154–156 °C (Limacine, CAS 10172-02-8) |
| Comparator Or Baseline | [α]D +212° (Fangchinoline / (+)-limacine, CAS 436-77-1); properties otherwise concordant |
| Quantified Difference | Opposite sign of rotation; identical molecular formula C37H40N2O6 and same m.p. range; 424° magnitude difference in [α]D |
| Conditions | Polarimetry in CHCl3; isolation from Limacia cuspidata (Menispermaceae); structural confirmation by NMR, MS, and O-methyl derivatization to N-methyldihydroepistephanine-B |
Why This Matters
The [α]D value is the definitive specification for verifying procurement of the correct enantiomer, as fangchinoline and limacine are otherwise chemically indistinguishable by routine HPLC or mass-based purity assays but produce divergent biological results in antimalarial potentiation studies.
- [1] Tomita M, Furukawa H, Lu ST, Kupchan SM. Yakugaku Zasshi. 1967;87(7):793-796. View Source
- [2] Ratsimamanga-Urverg S, et al. Planta Medica. 1992;58(6):540-543. View Source
